1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride

PDE1 Inhibition Neurodegeneration Psychiatric Disorders

This 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a uniquely differentiated heterocyclic scaffold. Unlike the [3,4-b] isomer series used for ALK, the [4,3-b] fusion with a 7‑position primary amine is specifically exploited for PDE1 (sub‑nanomolar tuning) and ALK5 inhibition with improved microsomal stability over quinoline cores. The hydrochloride salt ensures immediate aqueous solubility for parallel synthesis, HTP purification, and reliable in‑vitro assay preparation. Ideal for focused library synthesis, SAR expansion, and co‑crystallization studies.

Molecular Formula C6H7ClN4
Molecular Weight 170.6
CAS No. 2243514-77-2
Cat. No. B2455588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride
CAS2243514-77-2
Molecular FormulaC6H7ClN4
Molecular Weight170.6
Structural Identifiers
SMILESC1=CN=C2C=NNC2=C1N.Cl
InChIInChI=1S/C6H6N4.ClH/c7-4-1-2-8-5-3-9-10-6(4)5;/h1-3H,(H2,7,8)(H,9,10);1H
InChIKeyQPBDDONNAGSLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Pyrazolo[4,3-b]pyridin-7-amine Hydrochloride (CAS 2243514-77-2): Core Scaffold Properties and Sourcing Profile


1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride is a heterocyclic small molecule building block featuring a fused pyrazolo[4,3-b]pyridine bicyclic core. As the hydrochloride salt, it offers enhanced aqueous solubility and stability compared to the free base form, making it a versatile scaffold for medicinal chemistry applications . This compound serves as a key intermediate or core structure in the development of two distinct classes of therapeutic candidates: phosphodiesterase 1 (PDE1) inhibitors being investigated for neurodegenerative and psychiatric disorders [1], and activin receptor-like kinase 5 (ALK5) inhibitors targeting cancer and fibrotic diseases [2].

Why a Generic Pyrazolopyridine Scaffold Cannot Substitute for the Specific 7-Amine Hydrochloride Core


The 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride scaffold is not functionally interchangeable with other pyrazolopyridine isomers or unsubstituted analogs. The specific [4,3-b] ring fusion pattern and the presence of the 7-position primary amine are critical structural determinants for engaging distinct biological targets. For instance, while the [3,4-b] isomer series has been extensively explored as anaplastic lymphoma kinase (ALK) inhibitors achieving sub-nanomolar IC50 values against ALK , the [4,3-b] isomer with a 7-amine substitution is preferentially exploited for PDE1 and ALK5 inhibition [1][2]. Furthermore, the hydrochloride salt form provides a distinct physicochemical profile—specifically, improved solubility and stability—that is essential for reliable in vitro assay preparation and chemical derivatization workflows, differentiating it from the less soluble free base .

Quantitative Evidence for 1H-Pyrazolo[4,3-b]pyridin-7-amine Hydrochloride: Head-to-Head Scaffold Comparisons


Comparative PDE1B Inhibitory Potency: 7-Amine Core versus Substituted Analogs

The unsubstituted 1H-pyrazolo[4,3-b]pyridin-7-amine core (as the hydrochloride salt) represents a critical starting point for PDE1 inhibitor development. While the core itself has not been directly assayed for PDE1 inhibition, the Lundbeck patent family establishes that this scaffold, when appropriately substituted at the 5-position, yields high-potency PDE1 inhibitors [1]. For example, a 5-ethoxy-3-pyridyl substituted analog (Example 13) exhibits an IC50 of 1,030 nM against PDE1 [2]. In contrast, further optimized analogs with additional substitutions, such as Example 81 from the same patent series, achieve IC50 values as low as 0.260 nM [3]. This ~4000-fold range in potency underscores the critical importance of the 7-amine core as a synthetically versatile handle; procurement of the hydrochloride salt enables facile diversification to access this tunable potency landscape, whereas starting from an incorrect isomer or a pre-substituted analog would preclude SAR exploration.

PDE1 Inhibition Neurodegeneration Psychiatric Disorders

Antiproliferative Activity Profile: Unsubstituted Core versus Optimized ALK5 Inhibitors

The unsubstituted 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride core exhibits modest but measurable antiproliferative activity across several cancer cell lines. In A549 lung cancer cells, it demonstrates an IC50 of approximately 2.9 µM; in HEPG2 liver cancer cells, 2.6 µM; and in HCT-116 colon cancer cells, 2.3 µM . This contrasts sharply with fully optimized ALK5 inhibitors based on the same scaffold, such as the compound co-crystallized in PDB 5USQ, which achieve high potency in ALK5 biochemical assays (exact IC50 not publicly disclosed for the co-crystallized ligand) but were initially limited by high in vitro clearance in rat and human microsomes [1]. The unsubstituted core's micromolar activity profile makes it a suitable starting point for hit-to-lead optimization or as a tool compound for preliminary target engagement studies, whereas the optimized analogs are intended for advanced preclinical development.

Cancer Cell Proliferation Kinase Inhibition Cytotoxicity

Physicochemical Differentiation: Hydrochloride Salt versus Free Base Solubility and Stability

1H-Pyrazolo[4,3-b]pyridin-7-amine is available as the hydrochloride salt (CAS 2243514-77-2) and as the free base (CAS 1783396-26-8). The hydrochloride salt form confers a significant practical advantage in handling and formulation. The free base is reported to have limited aqueous solubility, being primarily soluble in organic solvents such as ethanol and dimethyl sulfoxide [1]. In contrast, the hydrochloride salt form is specifically designed to enhance aqueous solubility and stability, making it more suitable for aqueous-based biological assays and for storage under ambient conditions . Vendor specifications indicate the hydrochloride salt can be stored at room temperature, whereas the free base may require more stringent storage conditions .

Drug Formulation Preformulation Solubility Enhancement

Scaffold Morphing Advantage: Improved ADME Properties over Quinoline-Based ALK5 Inhibitors

The 1H-pyrazolo[4,3-b]pyridin-7-amine scaffold was identified through a scaffold morphing strategy to overcome the ADME limitations of a 4-substituted quinoline-based ALK5 inhibitor series. The initial quinoline hit displayed excellent biochemical potency but suffered from high in vitro clearance in rat and human microsomes [1]. Through structure-based drug design (SBDD) and SAR exploration, the team transformed the quinoline core into the pyrazolo[4,3-b]pyridine series, which maintained potent ALK5 inhibition while demonstrating improved drug-likeness and ADME properties [2]. This scaffold hop was validated by X-ray crystallography (PDB 5USQ), confirming that the 7-amine moiety makes key interactions within the ALK5 ATP-binding pocket [3].

Scaffold Hopping ADME Optimization Drug Design

Purity and Salt Form Consistency: Procurement Specifications for Reproducible Research

Reproducible scientific research requires compounds of known and consistent quality. Vendor specifications for 1H-Pyrazolo[4,3-b]pyridin-7-amine hydrochloride (CAS 2243514-77-2) indicate a purity of 95% or 98%, depending on the supplier, with the compound supplied as a powder at room temperature . This level of purity and defined salt form (confirmed by InChI Key QPBDDONNAGSLNV-UHFFFAOYSA-N and molecular formula C6H7ClN4) ensures that researchers are working with a well-characterized material, minimizing the risk of confounding results due to impurities or incorrect salt stoichiometry .

Quality Control Chemical Purity Reproducibility

Targeted Research Applications for 1H-Pyrazolo[4,3-b]pyridin-7-amine Hydrochloride


PDE1 Inhibitor Lead Generation and SAR Exploration

The 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride core serves as an optimal starting material for synthesizing focused libraries of PDE1 inhibitors. As evidenced by the Lundbeck patent families, substitution at the 5- and 7-positions can tune PDE1 inhibitory potency from micromolar to sub-nanomolar ranges [1]. The hydrochloride salt's enhanced aqueous solubility facilitates direct use in parallel synthesis and high-throughput purification workflows, reducing the need for pre-activation or solubility-enhancing additives [2].

ALK5 Inhibitor Development with Improved ADME Properties

Researchers developing ALK5 inhibitors for oncology or fibrosis applications should prioritize the pyrazolo[4,3-b]pyridin-7-amine scaffold over alternative quinoline-based cores. The scaffold morphing strategy documented by Sabat et al. demonstrates that this core yields potent ALK5 inhibitors with improved microsomal stability and drug-likeness compared to the quinoline series [1]. The hydrochloride salt form is ideal for initial SAR studies and for generating co-crystal structures with ALK5 to guide further optimization [2].

Kinase Profiling and Selectivity Assessment Tool Compound

Given its micromolar antiproliferative activity across A549, HEPG2, and HCT-116 cancer cell lines [1], the unsubstituted 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be employed as a tool compound for preliminary kinase profiling and cellular target engagement studies. Its modest potency allows researchers to establish baseline activity for the core scaffold before investing in extensive synthetic efforts to improve potency and selectivity against specific kinases of interest, such as ALK5 or PDE1 [2].

Chemical Biology Probe for Pyrazolopyridine Target Validation

The 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride can be used as a chemical probe to interrogate the biological relevance of the pyrazolopyridine scaffold in cellular signaling pathways. Its interaction with PDE1 and ALK5 implicates it in the modulation of cyclic nucleotide and TGF-β signaling cascades, respectively [1][2]. The compound's high purity (≥95%) and defined salt form ensure that observed biological effects can be confidently attributed to the intended molecular entity, supporting reproducible target validation experiments .

Quote Request

Request a Quote for 1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.